Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2
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Overview
Description
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 is a synthetic peptide compound known for its inhibitory effects on specific protein kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cyclization: Formation of the cyclic structure through disulfide bond formation between cysteine residues.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acid residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or substituted amino acid residues .
Scientific Research Applications
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting specific protein kinases, such as c-Src tyrosine kinase.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 exerts its effects by inhibiting specific protein kinases. The compound binds to the active site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2: Known for its specific inhibition of c-Src tyrosine kinase.
This compound analogs: Modified versions with different amino acid substitutions to enhance specificity and potency.
Uniqueness
This compound is unique due to its specific cyclic structure and disulfide bond formation, which contribute to its stability and bioactivity. Its ability to selectively inhibit c-Src tyrosine kinase makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C52H73IN14O12S2 |
---|---|
Molecular Weight |
1277.3 g/mol |
IUPAC Name |
(4S,7R,10S,16S,19S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-16-[(4-hydroxy-3-iodophenyl)methyl]-10-(hydroxymethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C52H73IN14O12S2/c1-52(2)42(67-44(73)33(55)22-29-13-16-31(69)17-14-29)50(79)65-36(24-30-15-18-40(70)32(53)21-30)45(74)60-25-41(71)61-38(26-68)48(77)64-37(23-28-9-4-3-5-10-28)47(76)66-39(27-80-81-52)49(78)63-35(11-6-7-19-54)46(75)62-34(43(56)72)12-8-20-59-51(57)58/h3-5,9-10,13-18,21,33-39,42,68-70H,6-8,11-12,19-20,22-27,54-55H2,1-2H3,(H2,56,72)(H,60,74)(H,61,71)(H,62,75)(H,63,78)(H,64,77)(H,65,79)(H,66,76)(H,67,73)(H4,57,58,59)/t33-,34-,35-,36-,37+,38-,39+,42-/m0/s1 |
InChI Key |
NXLJKZAAHWHFCS-YLYTWGDESA-N |
Isomeric SMILES |
CC1([C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSS1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C=C3)O)I)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C |
Canonical SMILES |
CC1(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C=C3)O)I)NC(=O)C(CC4=CC=C(C=C4)O)N)C |
Origin of Product |
United States |
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